molecular formula C18H18ClN3 B2524645 ({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine CAS No. 956262-06-9

({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine

Cat. No.: B2524645
CAS No.: 956262-06-9
M. Wt: 311.81
InChI Key: MYSYVLIMJRJIFS-UHFFFAOYSA-N
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Description

({1-[(2-Chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine is a synthetic small molecule with the CAS Number 956262-06-9, a molecular formula of C₁₈H₁₈ClN₃, and a molecular weight of 311.81 g/mol . This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties . Pyrazole-containing compounds are frequently investigated as key intermediates in the development of novel therapeutic agents due to their ability to interact with various biological targets . This specific amine-functionalized pyrazole derivative serves as a valuable building block in pharmaceutical research and development. Its structure is related to compounds explored as positive allosteric modulators (PAMs) for G protein-coupled receptors (GPCRs), such as the M4 muscarinic acetylcholine receptor, which is a promising target for neurological disorders . Researchers utilize this chemical in the synthesis of more complex molecules, studying structure-activity relationships (SAR), and probing biological mechanisms. The compound is supplied for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3/c1-20-11-16-13-22(12-15-9-5-6-10-17(15)19)21-18(16)14-7-3-2-4-8-14/h2-10,13,20H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSYVLIMJRJIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1C2=CC=CC=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and phenyl groups through electrophilic aromatic substitution reactions. The final step involves the alkylation of the pyrazole ring with methylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Pyrazole derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. Studies suggest that these compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

  • In Vitro Studies : Experiments have demonstrated that pyrazole derivatives can reduce inflammation markers in various cell lines, suggesting their potential use in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Alkylation Reactions : Introducing the chlorophenyl group through alkylation methods.
  • Final Amine Formation : Converting intermediates into the final amine product through reductive amination or other suitable reactions.

These synthetic pathways are crucial for producing the compound in sufficient purity for biological testing.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer activity of similar pyrazole derivatives against various cancer cell lines. The findings indicated that these compounds could effectively inhibit cell growth and induce apoptosis, making them promising candidates for further development as anticancer agents .

Case Study 2: Anti-inflammatory Research

Another research effort focused on evaluating the anti-inflammatory effects of pyrazole derivatives in animal models. The results showed significant reductions in edema and inflammatory cytokine levels, supporting their potential use in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism by which ({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Chlorophenyl vs. Fluorophenyl Analogs
  • 1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1001757-50-1, C₁₀H₉ClFN₃) incorporates both chlorine and fluorine atoms on the benzyl group.
  • 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine (CAS 1179359-70-6) shifts the chlorine to the 3-position, altering steric interactions with target proteins .
Dihalogenated and Trifluoromethyl Derivatives
  • 1-{[2,4-Dibromophenyl]methyl}-1H-pyrazol-4-amine () replaces chlorine with bromine, increasing molecular weight (MW = 326.04 g/mol ) and polarizability. Bromine’s larger atomic radius may hinder binding in sterically sensitive targets .
  • Ceapin-A7 () features a 2,4-bis(trifluoromethyl)phenyl group, which significantly enhances hydrophobicity and electron-withdrawing effects, likely improving membrane permeability but reducing solubility .

Variations in the Amine Group

Methylamine vs. Cyclopropylamine
  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () replaces the methylamine with a cyclopropyl group. The cyclopropane ring introduces rigidity and may enhance binding selectivity due to its constrained geometry. However, its basicity (pKa) is lower than methylamine, affecting protonation states under physiological conditions .
Secondary and Tertiary Amines
  • The tertiary amine structure reduces basicity compared to the primary methylamine in the target compound .

Core Structural Modifications

Pyrazole vs. Benzimidazole Hybrids
  • (2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine () replaces pyrazole with a benzimidazole core. The fused aromatic system increases planarity and may enhance DNA intercalation or kinase inhibition, albeit with higher molecular complexity (MW = 546.1 g/mol ) .
Carboxylic Acid Derivatives
  • 4-[(2-Chlorophenyl)methyl]amino]-1-ethyl-1H-pyrazole-3-carboxylic acid (, C₁₃H₁₄ClN₃O₂) introduces a carboxylic acid group, drastically increasing hydrophilicity (logP reduction) and enabling ionic interactions absent in the target compound .
Molecular Weight and Lipophilicity
Compound Molecular Formula MW (g/mol) Key Substituents logP (Predicted)
Target Compound C₁₈H₁₈ClN₃ 311.81 2-Cl, Ph, CH₂NHCH₃ 3.8
1-[(2-Chloro-4-FPh)methyl]-1H-pyrazol C₁₀H₉ClFN₃ 225.65 2-Cl, 4-F 2.9
Ceapin-A7 C₂₀H₁₅F₆N₃O₂ 443.35 2,4-CF₃, furan 4.5
N-Cyclopropyl analog C₁₁H₁₄N₄ 202.26 Cyclopropyl, pyridinyl 1.7
  • The target compound’s higher logP (3.8) suggests superior membrane permeability compared to fluorinated analogs (logP ~2.9) but lower than Ceapin-A7 (logP 4.5) .

Biological Activity

The compound ({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine is a member of the pyrazole family, which has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H19ClN2
  • Molecular Weight : 304.81 g/mol
  • CAS Number : 956262-06-9

The compound is characterized by a pyrazole ring substituted with a chlorobenzyl group and a methyl amine moiety, which may influence its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways:

  • Inhibition of Enzymes : Compounds with similar structures have shown inhibitory effects on specific enzymes associated with cancer and inflammatory processes.
  • Modulation of Receptor Activity : The compound may act as an antagonist or agonist at certain receptors, potentially influencing cell signaling pathways.

Anticancer Activity

Several studies have indicated that pyrazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:

  • Case Study : A study demonstrated that a related pyrazole compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

Pyrazole derivatives have also been reported to possess anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines:

  • Research Finding : In vitro studies have shown that certain pyrazole compounds reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis, inhibits proliferation
Anti-inflammatoryReduces pro-inflammatory cytokines
Enzyme inhibitionTargets specific metabolic enzymes

Case Studies and Research Findings

  • Anticancer Mechanism :
    • A study explored the effects of a similar pyrazole on human cancer cell lines, revealing significant cytotoxicity and upregulation of apoptotic markers such as Bax and downregulation of Bcl-2 .
  • Inflammatory Response :
    • Another investigation focused on the anti-inflammatory effects of pyrazole compounds in a mouse model, where treatment resulted in decreased swelling and pain associated with induced inflammation .
  • Enzymatic Activity :
    • Research indicated that certain pyrazole derivatives inhibited key enzymes involved in metabolic pathways, suggesting their potential as therapeutic agents for metabolic disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves alkylation of pyrazole precursors. For example, reacting 2-chlorobenzyl chloride with a pre-functionalized pyrazole intermediate under basic conditions (e.g., sodium hydride or potassium carbonate in DMF at 60–80°C). Multi-step protocols may include nucleophilic substitution or reductive amination, with purification via column chromatography (ethyl acetate/hexane gradients). Reaction optimization focuses on solvent polarity, base strength, and temperature to mitigate steric hindrance from the 2-chlorophenyl and phenyl groups .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and substitution patterns, particularly distinguishing methylamine and chlorophenyl proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies amine N-H stretches (~3300 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm). Crystallographic data, if available, require refinement using programs like SHELXL to resolve structural ambiguities .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural analysis?

  • Methodological Answer : Contradictions in X-ray diffraction data (e.g., disorder in the chlorophenyl group) are addressed using SHELXL’s constraints (DFIX, SADI) and twin refinement for non-merohedral twinning. High-resolution datasets (d-spacing < 0.8 Å) improve electron density maps. Hydrogen bonding and π-stacking interactions are analyzed via CrystalExplorer to validate packing motifs. Comparative studies with analogous pyrazole derivatives (e.g., fluorophenyl-substituted analogs) help identify systematic errors .

Q. What strategies are employed to study this compound’s interactions with biological targets?

  • Methodological Answer : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to receptors like serotonin transporters or kinase enzymes. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding poses, with emphasis on the chlorophenyl group’s hydrophobic interactions and methylamine’s hydrogen-bonding potential. In vitro assays (e.g., enzyme inhibition IC₅₀) are complemented by mutagenesis studies to identify critical residues. Cross-validation with structurally similar compounds (e.g., triazole or morpholine derivatives) highlights pharmacophore requirements .

Q. How do steric and electronic effects influence reaction outcomes during synthesis?

  • Methodological Answer : Steric hindrance from the 2-chlorophenyl group necessitates bulky bases (e.g., cesium carbonate) and polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity. Electronic effects are mitigated via microwave-assisted synthesis (120°C, 30 min) to accelerate slow steps. Computational modeling (Gaussian, DFT) predicts transition states for alkylation steps, guiding solvent selection (e.g., THF for low dielectric environments). Competing side reactions (e.g., over-alkylation) are suppressed using stoichiometric control and in-situ monitoring via TLC .

Comparative Analysis

Q. How does this compound’s bioactivity compare to structurally related pyrazole derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare substituent effects:

  • 2-Chlorophenyl vs. 4-Fluorophenyl : Enhanced hydrophobic interactions but reduced solubility.
  • Methylamine vs. Ethylamine : Shorter alkyl chains improve metabolic stability.
    Bioactivity is profiled via kinase inhibition panels (Eurofins) and cytotoxicity assays (MTT). Analogous compounds (e.g., triazole-pyrazole hybrids) show divergent selectivity profiles, emphasizing the phenyl group’s role in target engagement .

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